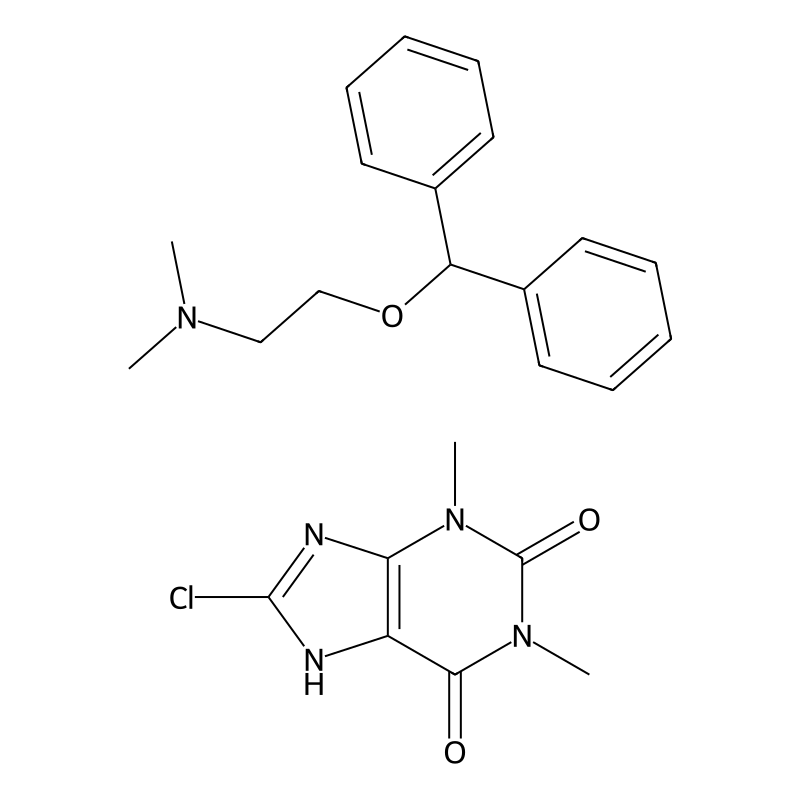

Dimenhydrinate

C24H28ClN5O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C24H28ClN5O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN ALCOHOL, CHLOROFORM; SOL IN BENZENE; SOL IN WATER: ABOUT 3 MG/ML; ALMOST INSOL IN ETHER

Synonyms

Canonical SMILES

dimenhydrinate pharmacokinetics half-life volume of distribution

Quantitative Pharmacokinetic Parameters of Dimenhydrinate

| Parameter | Value | Additional Context |

|---|---|---|

| Elimination Half-life (t₁/₂) | 5-8 hours [1] [2] | Time for plasma concentration to reduce by half. |

| Volume of Distribution (Vd) | 3-4 L/kg [1] [2] | Suggests wide distribution into tissues. |

| Plasma Protein Binding | 70-85% [1] [2] | Primarily to plasma proteins. |

| Bioavailability | Well absorbed [3] [2] | Exact oral percentage not specified in sources. |

| Time to Peak (Oral) | 1-2 hours [2] | For a 50 mg film-coated tablet: C~max~ 72.6 ng/mL, T~max~ 2.7 hours [1]. |

| Clearance (CL) | Predominantly renal [1] | Specific clearance rate value not provided in sources. |

| Primary Elimination Route | Urine (as metabolites) [1] [2] | 1-3% of diphenhydramine excreted unchanged [1]. |

Mechanism of Action and Metabolic Pathways

This compound is a salt compound that dissociates in the body into its two active components: diphenhydramine (an ethanolamine-derivative antihistamine) and 8-chlorotheophylline (a xanthine derivative) [1] [3]. Its antiemetic and antivertigo effects are primarily attributed to the diphenhydramine moiety [4] [3].

Primary Mechanisms

- Histamine H1 Receptor Antagonism: Diphenhydramine competitively blocks histamine H1 receptors in the vestibular system, reducing disturbances to equilibrium [1].

- Central Anticholinergic Activity: It inhibits acetylcholine in the vestibular and reticular systems, which is considered a primary mechanism for preventing nausea and vomiting of motion sickness [3] [2]. The drug also blocks the chemoreceptor trigger zone [2].

- Adenosine Receptor Blockade: The 8-chlorotheophylline component acts as a mild central nervous system stimulant, which may counter the drowsiness caused by diphenhydramine [1].

The following diagram illustrates the metabolic fate of this compound after ingestion and dissociation:

Key Experimental Methodologies in Pharmacokinetics

Understanding how these parameters are derived is crucial for drug development. Below are methodologies from recent research.

Formulation Optimization and In Vitro Quality Control

A 2025 study optimized fast-dispersible this compound tablets (50 mg) using a Central Composite Design (CCD) [5]. The methodology provides a robust framework for pre-clinical formulation screening.

- Experimental Design: Nine formulations (F1-F9) were designed to study the impact of two independent variables: Avicel PH102 (15-55%) and Sodium Starch Glycolate (2-8%) [5].

- Critical Quality Attributes (CQAs): Responses measured included hardness (R1), disintegration time (R2), and % drug release at 15 minutes (R3) [5].

- Post-Compressional Analysis:

- Hardness and Friability: Measured using a hardness tester and friabilator. The optimized formulation (F2) showed a hardness of 4.2 kg and friability of 0.77% [5].

- Disintegration Time: Tested using a disintegration apparatus. Formulation F2 disintegrated in 19 seconds [5].

- Drug Dissolution: Performed using USP Apparatus II (paddle) in four different dissolution media. The % drug release was modeled using the Weibull model [5].

- Compaction Behavior: Analyzed using Heckel Plot analysis to determine the yield pressure (PY), which was found to be 66.66 MN/m² for the optimized formulation [5].

In Vitro-In Vivo Correlation and PBPK Modeling

The same study used GastroPlus software (version 9.8.3) to perform Physiologically Based Pharmacokinetic (PBPK) modeling [5]. This in-silico approach is increasingly used to predict human pharmacokinetics and reduce reliance on in vivo studies.

- Workflow: The dissolution profile of the optimized formulation (F2) was used as an input for the software to simulate PK parameters in a virtual human population [5].

- Output: The model simulated key PK parameters, yielding a C~max~ of 143.16 ng/mL, T~max~ of 2 hours, and an AUC~0-inf~ of 2533.8 ng-h/mL [5]. The study concluded that the fold error was >2, indicating that the experimental values were comparable with the predicted values [5].

The workflow for this integrated in vitro and in silico approach is shown below:

Clinical Relevance and Research Considerations

- Dosing Implications: The half-life of 3-6 hours supports the typical dosing regimen of every 4-6 hours for motion sickness [3]. The relatively short half-life makes it suitable for immediate-release formulations but less ideal for sustained 24-hour coverage without multiple doses.

- Population Variability: Metabolism primarily via CYP2D6, CYP1A2, CYP2C9, and CYP2C19 suggests potential for pharmacokinetic variability due to genetic polymorphisms, particularly in CYP2D6 [1]. This should be a consideration in clinical trial design.

- Formulation Development: The development of fast-dispersible tablets addresses the need for rapid onset of action, which is crucial for motion sickness, and showcases the application of QbD principles in modern pharmaceutical development [5].

References

- 1. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 2. : Uses, Dosage, Side Effects and... | MIMS Indonesia this compound [mims.com]

- 3. This compound Monograph for Professionals [drugs.com]

- 4. This compound: uses, dosing, warnings, adverse events, ... [medcentral.com]

- 5. Compactional study and in-silico PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]

dimenhydrinate diphenhydramine 8-chlorotheophylline salt composition

Chemical Composition and Basic Properties

The table below summarizes the fundamental chemical and regulatory characteristics of dimenhydrinate.

| Property | Description |

|---|---|

| Chemical Name | 2-(diphenylmethoxy)-N,N-dimethylethanaminium 8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-ide [1] |

| Composition Ratio | 1:1 salt of Diphenhydramine and 8-Chlorotheophylline [2] |

| Molecular Formula | C₂₄H₂₈ClN₅O₃ [3] |

| Average Mass | 469.97 g/mol [3] [1] |

| Regulatory Status | Over-the-counter (OTC) in the US and Canada [2] |

Quantitative Composition of Components

The specific percentage composition of the two active moieties in the dried salt is detailed in the following table.

| Component | Percentage in this compound (Dried Basis) | Role in the Formulation |

|---|---|---|

| Diphenhydramine | 53% - 55.5% [2] [3] [4] | Primary active agent; H1 receptor antagonist responsible for antiemetic and sedative effects [2] [5]. |

| 8-Chlorotheophylline | 44% - 47% [3] [4] | Mild stimulant intended to reduce the drowsiness caused by diphenhydramine [2] [6] [7]. |

Detailed Experimental Protocol for Electrochemical Analysis

The following methodology, adapted from research, describes the construction of an electrochemical sensor for the simultaneous detection of diphenhydramine (DIP) and 8-chlorotheophylline (CTP) in this compound [8].

Sensor Fabrication Workflow: The experimental procedure for preparing the modified electrode involves a two-step deposition process, which can be visualized as follows:

Electrochemical sensor fabrication workflow.

Materials and Reagents:

- Alizarin Yellow R (AYR)

- Copper sulfate (for Cu nanoparticle formation)

- Phosphate buffer (for pH adjustment)

- This compound standard for analysis

- Glassy Carbon Electrode (GCE)

Procedure:

- Polymer Film Formation: Immerse the polished GCE in a solution of Alizarin Yellow R. Using Cyclic Voltammetry (CV), perform 8 scans to electropolymerize AYR and form a polyalizarin yellow (PAYR) film on the electrode surface [8].

- Nanoparticle Deposition: Transfer the PAYR/GCE to a copper sulfate solution. Again, use CV to deposit copper nanoparticles (CuNps) onto the modified electrode, resulting in the final CuNps/PAYR/GCE sensor [8].

- Analysis of this compound: Use the fabricated sensor with Differential Pulse Voltammetry (DPV) techniques to simultaneously detect the oxidation peaks of DIP and CTP in pharmaceutical samples. The highest sensitivity for this compound is achieved at pH = 10 [8].

Sensor Performance Metrics:

Pharmacology and Pharmacokinetics

The table below compares the mechanistic and pharmacokinetic profiles of this compound's components.

| Parameter | Diphenhydramine Component | 8-Chlorotheophylline Component |

|---|---|---|

| Primary Mechanism of Action | Antagonism of H1 histamine receptors; also exhibits antimuscarinic / anticholinergic activity [2] [3] [5]. | Adenosine receptor blockade [3] [6]. |

| Therapeutic Role | Provides primary antiemetic effect by calming the inner ear and blocking nausea-triggering chemicals in the brain [9] [5]. | Provides mild stimulant effect to counter diphenhydramine-induced drowsiness [2] [7]. |

| Time to Peak Concentration (Tmax) | ~2 - 2.7 hours (oral administration) [2] [3] | Information not specified in search results |

| Elimination Half-Life | 5 - 8 hours [2] [3] | Information not specified in search results |

| Metabolism | Extensive first-pass metabolism in the liver, primarily by CYP2D6, CYP1A2, CYP2C9, and CYP2C19 [3] [5]. | Information not specified in search results |

| Protein Binding | 70% - 85% (as this compound) [3] | Information not specified in search results |

Clinical and Non-Clinical Applications

- Approved Indications: Prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. It is also used for post-operative nausea and vertigo [2] [3] [9].

- Off-Label and Other Uses: Sometimes used for the management of Migraine headaches [7].

- Recreational Abuse and Toxicity: this compound has abuse potential for its deliriant properties at high doses, leading to effects such as hallucinations, confusion, and disorientation. Significant overdose can result in serious ventricular arrhythmias, coma, or death. The toxicity profile is consistent with muscarinic acetylcholine receptor antagonism [2].

References

- 1. (CHEBI:4604) this compound [ebi.ac.uk]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. : Package Insert / Prescribing Information this compound [drugs.com]

- 5. Diphenhydramine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. 8-Chlorotheophylline - an overview [sciencedirect.com]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. Construction of a sensitive electrochemical sensor for... [link.springer.com]

- 9. This compound (Dramamine, Driminate, and others): Uses ... [webmd.com]

dimenhydrinate elimination metabolism liver CYP enzymes

Primary CYP Enzymes in Diphenhydramine N-demethylation

The table below summarizes the human cytochrome P450 (CYP) enzymes involved in the N-demethylation of diphenhydramine, which is its main metabolic pathway [1].

| CYP Enzyme | Affinity/Role | Contribution & Notes |

|---|---|---|

| CYP2D6 | High-affinity [1] | Major metabolic pathway; exhibits saturable, Michaelis-Menten kinetics at low, clinically relevant concentrations [1]. |

| CYP1A2 | Low-affinity [1] | Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1]. |

| CYP2C9 | Low-affinity [1] | Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1]. |

| CYP2C19 | Low-affinity [1] | Minor metabolic pathway; contributes to overall clearance, especially at higher concentrations [1]. |

Experimental Methodologies from Key Studies

The following studies provide details on the experimental approaches used to investigate diphenhydramine metabolism.

Identification of Metabolizing CYP Enzymes (In Vitro)

This study aimed to identify the specific human CYP enzymes involved in diphenhydramine N-demethylation [1].

- Objective: To identify which human cytochrome P450 (CYP) isozymes mediate the primary N-demethylation of diphenhydramine at clinically relevant concentrations [1].

- Materials & Methods:

- Enzyme Source: A panel of 14 recombinant human CYP enzymes (baculovirus-insect cell expressed) [1].

- Substrate Concentration: Diphenhydramine at a low, clinically relevant concentration (0.5 µM) and across a range for kinetic analysis [1].

- Incubation & Analysis: Enzymatic reactions were conducted, and the formation of the N-demethylated metabolite was quantified using a specific liquid chromatography-mass spectrometry (LC-MS) method developed by the authors [1].

- Kinetic Analysis: Michaelis-Menten parameters (Km and Vmax) were determined for the most active enzymes [1].

- Inhibition Studies (in HLM): The findings from recombinant enzymes were confirmed using human liver microsomes (HLM) and specific chemical inhibitors for CYP2D6, CYP1A2, CYP2C9, and CYP2C19 [1].

- Key Findings: CYP2D6 was identified as the high-affinity enzyme primarily responsible for metabolism at low concentrations, with CYP1A2, CYP2C9, and CYP2C19 acting as low-affinity contributors [1].

Clinical Inhibition of CYP2D6 (In Vivo)

This clinical study demonstrated that diphenhydramine is not only a substrate but also an inhibitor of CYP2D6 in humans [2].

- Objective: To investigate the effect of diphenhydramine on the disposition of venlafaxine, a known CYP2D6 substrate, in humans [2].

- Experimental Design:

- Subjects: 15 male volunteers, phenotyped as either extensive (EM) or poor metabolizers (PM) of CYP2D6 [2].

- Protocol: A randomized, crossover study. Subjects received venlafaxine for 48 hours to reach steady state on two occasions: once alone and once with concomitant diphenhydramine [2].

- Sample Collection: Blood and urine samples were collected over a 12-hour period at steady-state conditions [2].

- Pharmacokinetic Analysis: Plasma concentrations of venlafaxine and its metabolites were measured. Oral clearance (CL/F) and renal clearance were calculated [2].

- Key Findings: In extensive metabolizers, diphenhydramine significantly reduced the oral clearance of venlafaxine by inhibiting its CYP2D6-mediated metabolism. No significant effect was observed in poor metabolizers [2].

The relationship between diphenhydramine and the CYP2D6 enzyme, encompassing its roles as both a substrate and an inhibitor, can be visualized as follows:

This diagram illustrates the dual interaction of diphenhydramine with the CYP2D6 enzyme, which underlies its metabolic fate and drug interaction potential.

Clinical Implications of CYP2D6 Interaction

The dual relationship with CYP2D6 has direct clinical consequences, as diphenhydramine can significantly alter the pharmacokinetics of co-administered drugs that are CYP2D6 substrates.

- Inhibition of Opioid Metabolism: A case report attributed a fatal hydrocodone overdose to a drug interaction with diphenhydramine. The post-mortem toxicology showed a lethal concentration of hydrocodone and an undetectable level of its active metabolite, hydromorphone, a pattern consistent with potent CYP2D6 inhibition. The estimated body burden of hydrocodone was 6- to 12-fold higher than expected based on the co-ingested acetaminophen [3].

- Impact on Antidepressant Disposition: The clinical study cited above provides clear evidence that therapeutic doses of diphenhydramine can decrease the clearance of venlafaxine, potentially increasing the risk of side effects [2].

- Variability in Individual Response: Genetic polymorphisms in the CYP2D6 gene (leading to ultrarapid, extensive, intermediate, or poor metabolizer phenotypes) can cause significant individual differences in both the anti-allergic efficacy and the sedative effects of diphenhydramine [1]. There is also preliminary evidence linking the paradoxical excitation sometimes seen with diphenhydramine to the ultrarapid metabolizer phenotype [4].

References

- 1. Identification of human cytochrome p450 isozymes ... [pubmed.ncbi.nlm.nih.gov]

- 2. Diphenhydramine alters the disposition of venlafaxine ... [pubmed.ncbi.nlm.nih.gov]

- 3. CYP2D6 inhibition by diphenhydramine leading to fatal ... [pubmed.ncbi.nlm.nih.gov]

- 4. Paradoxical excitation on diphenhydramine may be ... [pubmed.ncbi.nlm.nih.gov]

dimenhydrinate protein binding plasma concentration

Pharmacokinetic Parameters of Dimenhydrinate

The table below summarizes the key quantitative data found in the search results. Critical data, notably the peak plasma concentration (Cmax) and area under the curve (AUC), are unavailable.

| Parameter | Value | Note / Context |

|---|---|---|

| Plasma Protein Binding | 70-85% [1] | - |

| Time to Peak Plasma Concentration (T~max~) | 1-2 hours [1] | For diphenhydramine after this compound administration. |

| Volume of Distribution (V~d~) | 3-4 L/kg [1] | - |

| Elimination Half-Life (T~1/2~) | 5-8 hours [1] | For the diphenhydramine component. |

| Bioavailability of Diphenhydramine | - | Incomplete; sublingual and oral show comparable bioavailability [2]. |

Experimental Protocol Insights

While full experimental protocols are not detailed, the search results describe methodologies from key pharmacokinetic studies.

- Clinical Study Design: One crossover study administered 50 mg of this compound to eight healthy volunteers via intravenous, oral, and sublingual routes on separate occasions [2].

- Bioavailability Assessment: Systemic availability was determined by comparing the area under the plasma concentration-time curve (AUC) for sublingual and oral routes to the intravenous AUC [2].

- Analytical Method: Plasma diphenhydramine concentrations were measured over 12 hours using gas-liquid chromatography with nitrogen-phosphorous detection [2].

Pharmacology and Mechanism of Action

This compound is a salt composed of two active molecules: diphenhydramine (an ethanolamine-class H1 receptor antagonist) and 8-chlorotheophylline (a xanthine derivative with stimulant properties) [3] [4].

This compound mechanism of action and effects

Data Gaps and Alternative Approaches

The available data is insufficient for a comprehensive whitepaper. Key gaps include:

- Peak Plasma Concentration (C~max~) and Area Under the Curve (AUC) values.

- Detailed metabolic pathways and enzymes involved (e.g., specific CYP450 isoforms).

- Impact of the 8-chlorotheophylline component on overall pharmacokinetics.

- Consult specialized databases like PharmGKB or the FDA's Orange Book.

- Conduct a systematic literature review focusing on original research articles for full pharmacokinetic studies.

- Use professional pharmacokinetic software which contains validated parameters for modeling and simulation.

References

dimenhydrinate BCS classification solubility permeability

BCS Classification and Fundamental Properties

The Biopharmaceutics Classification System (BCS) categorizes drug substances based on their aqueous solubility and intestinal permeability.

| Property | BCS Classification | Details |

|---|---|---|

| BCS Class | Class II [1] | Low Solubility, High Permeability |

| Aqueous Solubility | Poor (Low) [2] [3] [1] | Characterized as poorly soluble in water. |

| Bioavailability | Poor [1] | Low solubility is a major factor limiting its bioavailability. |

| Permeability | High (Evidence-Based) | As a salt of diphenhydramine, it is expected to have high permeability. Diphenhydramine, its primary component, has demonstrated efficient, pH-dependent transport across intestinal epithelia in Caco-2 cell models, indicating a carrier-mediated process [4] [5]. |

Solubility and Formulation Strategies

Dimenhydrinate's poor solubility presents a significant challenge in drug development, driving the exploration of advanced formulation techniques.

| Strategy | Formulation Details | Experimental Findings |

|---|

| Self-Emulsifying Drug Delivery Systems (SEDDS) [2] | A pre-concentrate of oils, surfactants (e.g., Labrasol), and co-surfactants (e.g., Transcutol HP) that forms a fine emulsion (60-220 nm droplets) upon aqueous dilution. | Permeation Enhancement: SEDDS increased drug permeability across bovine nasal mucosa by up to 2.8-fold compared to an unformulated drug solution [2]. Nasal Delivery: Posited as a promising approach for rapid systemic delivery, bypassing first-pass metabolism [2]. | | Fast-Dissolving Oral Films [3] | Uses hydrophilic polymer (HPMC E5) and a co-solvent (ethanol) to enhance solubility. Incorporates superdisintegrants (croscarmellose sodium) for rapid breakdown. | Rapid Release: Optimized films disintegrated in approximately 25 seconds and achieved over 99% drug release within 210 seconds [3]. Pediatric Use: Designed as a patient-friendly dosage form, especially for vomiting patients [3]. | | Supercritical Fluid Technology [1] | Uses supercritical CO₂ (with/without ethanol co-solvent) as a solvent for processing. Aims to create advanced drug delivery systems by improving dissolution properties. | Solubility Data: Research measured this compound solubility in supercritical CO₂ across pressures (17-41 MPa) and temperatures (308-348 K) to design efficient formulation processes [1]. |

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon these studies, here are the core methodologies.

Protocol 1: Development and Evaluation of SEDDS [2]

- Solubility Studies: Dissolve an excess of this compound in various oils, surfactants, and co-surfactants. Mix at 40°C and 1000 rpm. Determine the amount dissolved via HPLC to select optimal excipients.

- Formulation Construction: Mix selected excipients in different ratios. Visually inspect for phase separation or turbidity. Construct pseudo-ternary phase diagrams to define the emulsion region.

- Drug Loading: Load the optimized pre-concentrate with this compound (e.g., 7.5% m/v).

- In Vitro Permeation Testing: Use excised bovine nasal mucosa mounted in diffusion cells. Emulsify the SEDDS pre-concentrate in Ringer's solution (e.g., 1:1 ratio) and apply to the donor compartment. Measure drug permeation over time.

- Droplet Size Analysis: Determine the emulsion droplet size and polydispersity index (PDI) using photon correlation spectroscopy (PCS).

Protocol 2: Preparation of Fast-Dissolving Oral Films [3]

- Polymer Solution: Dissolve hydroxypropyl methyl cellulose (HPMC E5) in distilled water with magnetic stirring.

- Drug Solution: Dissolve this compound in a water-ethanol co-solvent mixture (e.g., 1:1) to enhance solubility.

- Mixing: Combine the polymer solution with plasticizer (PEG 400), superdisintegrant (croscarmellose sodium), sweetener, and flavoring agent. Add the drug solution and stir until homogeneous.

- Casting and Drying: Pour the solution onto a petri dish and allow to dry at room temperature for 24 hours.

- Evaluation: Cut the film to size and test for critical quality attributes: disintegration time, drug content uniformity, folding endurance, and dissolution profile.

Permeability and Metabolism Pathways

The high permeability of this compound is largely attributed to its diphenhydramine component, which is actively transported, and its metabolism involves several key cytochrome P450 enzymes.

This diagram illustrates the dissociation, absorption, and primary metabolic pathway of this compound, which is primarily mediated by the high-affinity enzyme CYP2D6 [6] [7]. This has direct clinical relevance, as co-administration with CYP2D6 inhibitors (like diphenhydramine itself) can significantly alter the disposition of other drugs that are CYP2D6 substrates [8].

Conclusion

References

- 1. Comprehensive study of medications solubility in ... [sciencedirect.com]

- 2. In vitro evaluation of a self-emulsifying drug delivery ... [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming Poor Solubility of this compound [pmc.ncbi.nlm.nih.gov]

- 4. Diphenhydramine transport by pH-dependent tertiary ... [pubmed.ncbi.nlm.nih.gov]

- 5. Transport Characteristics of Diphenhydramine in Human ... [sciencedirect.com]

- 6. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 7. Identification of human cytochrome p450 isozymes ... [pubmed.ncbi.nlm.nih.gov]

- 8. Diphenhydramine alters the disposition of venlafaxine ... [go.drugbank.com]

HPLC method validation dimenhydrinate tablet analysis

Summary of HPLC Methods for Dimenhydrinate Analysis

The table below summarizes key parameters from validated HPLC methods for analyzing this compound (DMH), both alone and in combination with Cinnarizine (CIN).

| Parameter | Method for DMH & CIN [1] | Method for DMH & CIN [2] | Method for DMH in Plasma [3] |

|---|---|---|---|

| Analytical Column | C8 Column | XBridge RP-C18 (4.6 × 250 mm, 5 µm) | C-18 Column (250 × 4.6 mm, 10µm) |

| Mobile Phase | 0.05 M KH₂PO₄ (pH=3):Methanol (35:65, v/v) | Acetonitrile: 0.1% SLS in water (90:10, v/v) | Ammonium Bicarbonate in Water:Methanol |

| Flow Rate | 1.0 mL/min | 2.0 mL/min | 0.5 mL/min |

| Detection Wavelength | 240 nm | 215 nm | 229 nm |

| Retention Time (Rt) | DMH: 3.27 min; CIN: 6.95 min | Information not specified in excerpt | Information not specified in excerpt |

| Linearity Range | DMH: 3–30 µg/mL; CIN: 2–20 µg/mL | DMH: 2–25 µg/mL; CIN: 1–25 µg/mL | 6–380 ng/mL (in plasma) |

| Injection Volume | Not specified | Not specified | Not specified |

Detailed Experimental Protocol

Here is a detailed methodology based on the experimentally designed RP-HPLC method for the simultaneous analysis of this compound and cinnarizine, which can be adapted for this compound alone [2].

Materials and Reagents

- Analytical Standards: this compound and Cinnarizine (if applicable).

- Pharmaceutical Formulation: Tablets labeled to contain the active ingredient(s).

- Solvents: Acetonitrile and Methanol of HPLC grade.

- Water: Deionized and purified, suitable for HPLC.

- Chemicals: Sodium Lauryl Sulphate (SLS), analytical grade.

- Equipment: HPLC system equipped with a quaternary pump, autosampler, and a Photo-Diode Array (PDA) or UV-Vis detector. Data acquisition and processing software.

Instrumentation and Chromatographic Conditions

- Column: XBridge HPLC RP-C18 (4.6 × 250 mm, 5 µm) or equivalent.

- Mobile Phase: Acetonitrile : 0.1% SLS in water (90:10, v/v). To prepare the aqueous phase, dissolve 1.0 g of SLS in 1000 mL of water and mix well.

- Flow Rate: 2.0 mL/min.

- Detection Wavelength: 215 nm.

- Column Temperature: Ambient.

- Injection Volume: 10–20 µL (adjust based on sensitivity requirements).

- Run Time: Approximately 10–15 minutes (to be confirmed during method development).

Preparation of Standard and Sample Solutions

- Standard Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of DMH (and CIN, if applicable) reference standards into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile to obtain concentrations of 1 mg/mL.

- Working Standard Solutions: Dilute the stock solutions appropriately with the mobile phase or a compatible solvent to prepare a series of working standards for constructing the calibration curve (e.g., 2–25 µg/mL for DMH).

- Sample Solution (Tablet Extraction):

- Weigh and finely powder not less than 10 tablets.

- Transfer an accurately weighed quantity of the powder, equivalent to about 10 mg of DMH, into a 100 mL volumetric flask.

- Add about 70 mL of acetonitrile, sonicate for 20–30 minutes with intermittent shaking to ensure complete dissolution of the active ingredient.

- Dilute to volume with acetonitrile, and mix well.

- Filter a portion of the solution through a 0.45 µm or 0.22 µm membrane filter. Discard the first few mL of the filtrate.

- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range.

Experimental Workflow

The following diagram outlines the key stages of the HPLC method development and validation process:

Method Validation

The developed method must be validated according to the ICH Q2(R1) guideline. The following table outlines the key validation parameters and their target criteria, derived from the cited research [1] [2] [4].

| Validation Parameter | Procedure & Target Criteria |

|---|---|

| Linearity & Range | Prepare and analyze standards at 5-6 concentration levels. The correlation coefficient (r) should be ≥ 0.999. A linear regression model (y = mx + c) is typically used [4]. |

| Precision | Repeatability (Intra-day): Analyze multiple injections (n=6) of a standard preparation on the same day. RSD should be < 1.0%. Intermediate Precision (Inter-day): Perform the analysis on different days or by a different analyst. RSD should be < 2.0% [1] [2]. | | Accuracy (Recovery) | Perform a standard addition method at 80%, 100%, and 120% of the target concentration. The mean recovery should be between 98.0% - 102.0% [4]. | | Specificity | The method should be able to resolve the analyte peak from known impurities and excipients. This can be demonstrated by analyzing a placebo and spiked samples [1] [2]. | | Robustness | Deliberately introduce small changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and temperature (±2°C). The system suitability parameters should remain within specified limits [2]. | | LOD & LOQ | Determine based on Signal-to-Noise ratio (S/N). Typically, S/N of 3:1 for LOD and 10:1 for LOQ. For DMH in formulations, LOQ can be in the low µg/mL range [2]. |

Key Considerations for a Successful Analysis

- Modern Method Development: Consider adopting an Analytical Quality by Design (AQbD) approach. This involves using Design of Experiments (DoE) to systematically optimize multiple factors (e.g., mobile phase pH, buffer concentration, flow rate) simultaneously, leading to a more robust and well-understood method [2] [5].

- Stability-Indicating Property: To develop a stability-indicating method, subject the drug product to forced degradation (stress) conditions like acid/base hydrolysis, oxidation, thermal, and photolytic stress. The method should be able to separate the main analyte from its degradation products, proving its specificity [6] [5].

- System Suitability Test: Before validation or sample analysis, perform a system suitability test as per pharmacopeial standards. This ensures the entire HPLC system is performing adequately. Parameters include plate count, tailing factor, repeatability of retention time and peak area, and resolution between critical pairs [4].

The protocols summarized here are based on current research and provide a solid foundation for developing and validating a reliable HPLC method for this compound tablet analysis. Adapting these conditions to your specific instrument and requirements, followed by rigorous validation, will ensure accurate and reproducible results.

References

- 1. Simultaneous determination of this compound ... [sciencedirect.com]

- 2. Experimentally designed chromatographic method for the ... [pmc.ncbi.nlm.nih.gov]

- 3. HPLC method with UV detection to determine and quantify ... [pubmed.ncbi.nlm.nih.gov]

- 4. Stability Indicating Method for Simultaneous Estimation of ... [cuestionesdefisioterapia.com]

- 5. AQbD-enhanced green RP-UPLC-PDA methodology for ... [bmcchem.biomedcentral.com]

- 6. Stress test for stability evaluation [sciencedirect.com]

UV spectrophotometry dimenhydrinate quantification 276 nm

Analytical Method and Validation Summary

The developed method uses 0.1 M Hydrochloric Acid (HCl) as a solvent, with a primary wavelength of 276.20 nm for the absorbance method. The Area Under the Curve (AUC) method measures the integral across the wavelength range of 245.60 nm to 304.60 nm [1].

The calibration curve for this method is linear across a concentration range of 10 to 30 μg/mL. The table below summarizes the key validation parameters obtained from the study [1].

| Parameter | Specification/Result |

|---|---|

| Analytical Technique | Ultraviolet (UV) Spectrophotometry |

| Solvent | 0.1 M Hydrochloric Acid (HCl) |

| Wavelength (Absorbance) | 276.20 nm |

| Wavelength Range (AUC) | 245.60 - 304.60 nm |

| Calibration Range | 10 - 30 μg/mL |

| Absorbance Method | |

| - Regression Equation | y = 0.105 + 0.019x |

| - Correlation Coefficient (r) | 0.99983 |

| AUC Method | |

| - Regression Equation | y = 2.248 + 0.472x |

| - Correlation Coefficient (r) | 0.9985 |

| Detection (LOD) / Quantitation (LOQ) | |

| - LOD (Absorbance) | 1.84 μg/mL |

| - LOQ (Absorbance) | 5.58 μg/mL |

| - LOD (AUC) | 7.50 μg/mL |

| - LOQ (AUC) | 22.74 μg/mL |

| Application to Marketed Tablets | |

| - Trademark Tablet (by Absorbance) | 105.09% |

| - Trademark Tablet (by AUC) | 104.56% |

| - Generic Tablet (by Absorbance) | 93.86% |

| - Generic Tablet (by AUC) | 94.34% |

Detailed Experimental Protocol

Materials and Equipment

- Chemical Reagents: 0.1 M HCl, dimenhydrinate standard, and tablet samples [1].

- Equipment: UV-Vis Spectrophotometer with 1 cm matched quartz cells [1].

Preparation of Standard Stock Solution

Accurately weigh about 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with 0.1 M HCl to obtain a primary stock solution with a concentration of approximately 100 μg/mL [1].

Construction of Calibration Curve

- From the stock solution, prepare a series of standard dilutions in 0.1 M HCl to achieve concentrations of 10, 15, 20, 25, and 30 μg/mL [1].

- Measure the absorbance of each solution at 276.20 nm against a 0.1 M HCl blank [1].

- Alternatively, for the AUC method, measure the integrated area under the curve across the wavelength range of 245.60 nm to 304.60 nm [1].

- Plot the absorbance or AUC values against the corresponding concentrations to generate the calibration curve.

Analysis of Tablet Formulation

- Weigh and powder not less than 20 tablets.

- Accurately weigh a portion of the powder equivalent to about 50 mg of this compound and transfer to a 100 mL volumetric flask.

- Add about 70 mL of 0.1 M HCl, sonicate for 15-30 minutes to ensure complete dissolution, and dilute to volume with the same solvent.

- Filter the solution, discard the first few mL of the filtrate, and further dilute the subsequent filtrate with 0.1 M HCl to obtain a final concentration within the linear range (e.g., ~20 μg/mL).

- Measure the absorbance or AUC of the sample solution and calculate the content using the regression equation from the calibration curve [1].

Workflow for this compound Quantification

The following diagram illustrates the complete analytical workflow.

Conclusion

References

Introduction to the Method

Dimenhydrinate (DMH) is an antihistamine drug with antiemetic effects, chemically composed of a 1:1 compound of diphenhydramine and 8-chlorotheophylline [1]. The presence of related substances and impurities, such as benzophenone (a toxic impurity), diphenylmethane, diphenylmethanol, orphenadrine, caffeine, and 8-chlorocaffeine, can affect the safety and efficacy of the pharmaceutical product [1] [2].

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and analyzing complex mixtures. This method provides excellent resolution of DMH from its potential impurities in less than 15 minutes, making it a valuable tool for quality assessment [1].

Method Operational Conditions

For reliable results, configure your GC-MS system with the following parameters.

Table 1: Instrumental Parameters for GC-MS Analysis

| Parameter | Specification |

|---|---|

| GC System | Agilent Technologies 7890A [1] |

| Mass Spectrometer | 5975C VL Agilent mass selective detector (MSD) [1] |

| Column | Rtx-200 (trifluoropropylmethyl polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness [1] |

| Carrier Gas | Helium (purity >99.999%) [1] |

| Flow Rate | 0.7 mL/min [1] |

| Injection Mode | Splitless [1] |

| Injection Volume | 1 µL [1] |

| Inlet Temperature | 300 °C [1] |

| MS Transfer Line | 275 °C [1] |

| Ionization Mode | Electron Impact (EI), 70 eV [1] |

| Ion Source Temperature | 230 °C [1] |

| Temperature Program | Initial: 100 °C (hold 1 min) → Ramp 1: 25 °C/min to 180 °C (hold 8 min) → Ramp 2: 25 °C/min to 250 °C [1] |

Choice of Capillary Column: The trifluoropropylmethyl polysiloxane (Rtx-200) column is critical. It provides superior separation for structurally related compounds like benzhydrol and benzophenone, which other non-polar columns fail to resolve adequately. It also offers shorter retention times, enhancing analysis efficiency [1].

Standard and Sample Preparation

Follow these procedures for calibration standards and tablet samples.

Standard Solution Preparation:

- Solvent: Use HPLC-grade acetonitrile for all preparations [1].

- Stock Solution (1000 µg/mL): Accurately weigh and dissolve DMH and each related substance in acetonitrile to obtain individual stock solutions [1].

- Calibration Standards (50–500 µg/mL for DMH): Prepare working solutions by serial dilution of the DMH stock solution with acetonitrile [1].

- System Suitability Test Mixture: Combine aliquots from all stock solutions (DMH and the six related substances) and dilute with acetonitrile to verify resolution [1].

Tablet Dosage Form Preparation:

- Weigh and finely powder ten tablets.

- Accurately weigh a portion of the powder equivalent to 50 mg of DMH.

- Add 30 mL of acetonitrile, stir for 10 minutes, and filter into a 50-mL volumetric flask.

- Wash the residue with two 5-mL portions of acetonitrile, add the washings to the filtrate, and dilute to volume with acetonitrile.

- Further dilute aliquots of this solution with acetonitrile to obtain final concentrations within the calibration range (50–500 µg/mL) [1].

Experimental Workflow

The diagram below outlines the complete GC-MS method workflow for the analysis of this compound.

Data Analysis and Quantification

- Chromatographic Separation: Under the specified conditions, DMH will produce two distinct peaks corresponding to its components, diphenhydramine (retention time ~7.60 min) and 8-chlorotheophylline (retention time ~14.01 min). The related substances will elute at different times, achieving baseline separation [1].

- Quantification: Quantify DMH based on the peak area of diphenhydramine. Construct a calibration curve by plotting the peak areas of the standard solutions against their corresponding concentrations [1].

- Calibration and Validation:

Table 2: Method Validation Parameters

| Validation Parameter | Result / Requirement |

|---|---|

| Linearity Range | 50 - 500 µg/mL [1] |

| Determination Coefficient (R²) | ≥ 0.9982 [1] |

| Accuracy (Recovery) | > 96.80% [1] |

| Column Performance (Theoretical Plates) | ~8150 (diphenhydramine), ~9890 (8-chlorotheophylline) [1] |

| Peak Tailing | 1.04 (diphenhydramine), 0.86 (8-chlorotheophylline) [1] |

Troubleshooting and Best Practices

- Retention Time Shifts: If you observe shifts in retention time, check for carrier gas flow rate consistency, column temperature accuracy, and ensure the injector septum is not leaking. Also, verify that the column has not been excessively trimmed, as this changes its effective length [3].

- Poor Resolution: If resolution between critical pairs (like benzhydrol and benzophenone) degrades, the primary suspect is the column. Confirm that the Rtx-200 stationary phase is used, as others like Rtx-1 or Rtx-5 may not provide sufficient separation [1].

- Calibration Curve Non-linearity: For a wide concentration range, the data may exhibit heteroscedasticity (variance that is not constant across the range). In such cases, using a weighted least squares linear regression (WLSLR) is recommended to improve accuracy, especially at the lower end of the calibration range [4].

References

- 1. Selective determination of this compound in presence of six ... [pmc.ncbi.nlm.nih.gov]

- 2. Whiteness and greenness assessment with efficacy ... [sciencedirect.com]

- 3. Peak Retention Time Shift in GC - Articles [community.agilent.com]

- 4. Linearity of Calibration Curves for Analytical Methods [intechopen.com]

Comprehensive Application Notes and Protocols for Dimenhydrinate Orally Disintegrating Tablet (ODT) Development

Introduction and Therapeutic Rationale

Dimenhydrinate is an over-the-counter medication widely used for the prevention and treatment of nausea, vomiting, dizziness, and motion sickness. Chemically, it is a salt composed of diphenhydramine (53%-55.5%) and 8-chlorotheophylline (44%-47%) in a 1:1 ratio, with the diphenhydramine component providing primary antiemetic effects through H1 histamine receptor antagonism and the 8-chlorotheophylline component counteracting drowsiness through adenosine receptor blockade [1] [2]. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability, making it an ideal candidate for formulation approaches that enhance dissolution characteristics [3].

Orally disintegrating tablets (ODTs) represent a patient-centric dosage form that rapidly disintegrates in the oral cavity without the need for water or chewing. The European Pharmacopoeia defines orodispersible tablets as those that disperse readily in the mouth before swallowing, while the US FDA specifies disintegration within seconds [4]. For this compound, ODT formulations offer significant advantages for specific patient populations, including pediatric, geriatric, and patients with swallowing difficulties, as well as those experiencing active nausea who may have difficulty swallowing conventional tablets [5] [4]. The pre-gastric absorption of API from this formulation type can reduce first-pass metabolism, potentially enhancing bioavailability compared to conventional tablets [3].

Table 1: this compound Therapeutic Applications and Dosage

| Condition | Patient Population | Dosage | Frequency |

|---|---|---|---|

| Motion sickness | Adults | 50-100 mg | 30 min before travel, then every 4-6 hrs |

| Motion sickness | Pediatric | 5-12.5 mg | 30 min before travel, then every 4-6 hrs |

| Nausea/Vomiting | Adults | 50 mg | Every 4-6 hrs (max 300 mg daily) |

| Nausea/Vomiting | Pediatric | 5-12.5 mg | Every 4-6 hrs (max 300 mg daily) |

| Meniere's disease | Adults | 50-100 mg | As needed |

The global market for this compound demonstrates steady growth with an estimated market size of $250 million in 2025 and a projected Compound Annual Growth Rate (CAGR) of 5% from 2025 to 2033 [6]. The development of ODT formulations aligns with market trends toward convenient and patient-friendly delivery systems, with online sales channels showing particularly accelerated growth. The hospital segment constitutes a substantial portion of the market due to usage in managing post-operative nausea and vomiting, while online sales channels are witnessing rapid growth facilitated by increasing e-commerce adoption [6].

Formulation Development

Excipient Selection

The development of this compound ODTs requires careful excipient selection to achieve optimal disintegration, mechanical strength, and patient acceptability. Superdisintegrants play a critical role in achieving rapid disintegration by creating porous structures and facilitating water uptake through capillary action. Commonly used superdisintegrants include sodium starch glycolate (SSG), croscarmellose sodium (CCS), and croscarmellose sodium (CP) at concentrations typically ranging from 2-8% [3] [4]. Effervescent bases comprising citric acid and sodium bicarbonate can further enhance disintegration through gas production when contacting saliva [4].

Diluents constitute the bulk of the tablet formulation, with microcrystalline cellulose (Avicel PH102) being widely used at concentrations of 15-55% due to its excellent compressibility and mouthfeel properties [3]. Other common diluents include mannitol, which provides pleasant mouthfeel and mild sweetness, aiding in taste masking. Sweeteners such as aspartame and sucralose are incorporated at approximately 1% to improve palatability, while flavoring agents like cherry and tutti-frutti enhance patient acceptance [4]. Lubricants including magnesium stearate (0.5-1%) are essential for preventing sticking during manufacturing [3].

Table 2: Typical Excipient Composition for this compound ODTs

| Excipient Category | Specific Agents | Concentration Range | Function |

|---|---|---|---|

| Diluent | Microcrystalline cellulose (Avicel PH102) | 15-55% | Bulking agent, improves compressibility |

| Superdisintegrant | Sodium starch glycolate (SSG) | 2-8% | Promotes rapid disintegration |

| Superdisintegrant | Croscarmellose sodium (CCS) | 2-8% | Promotes rapid disintegration |

| Superdisintegrant | Croscarmellose sodium (CP) | 2-8% | Promotes rapid disintegration |

| Sweetener | Aspartame | 0.5-1.5% | Sweetness enhancement |

| Lubricant | Magnesium stearate | 0.5-1% | Prevents sticking during compression |

| Effervescent base | Citric acid + Sodium bicarbonate | 2-5% each | Enhances disintegration through gas production |

Formulation Optimization Strategies

Quality by Design (QbD) principles should be applied throughout the formulation development process to ensure robust product performance. Central Composite Design (CCD) has been successfully employed to optimize this compound ODT formulations by studying the impact of critical material attributes on key quality responses [3]. In one study, nine formulations (F1-F9) were designed using CCD to investigate the effects of Avicel PH102 (15-55%) and sodium starch glycolate (2-8%) on tablet hardness, disintegration time, and drug release [3].

Research has demonstrated that formulations containing both superdisintegrants and effervescent bases exhibit superior disintegration performance compared to those containing either component alone. One study evaluating 31 formulations across three categories found that tablets containing both superdisintegrants and effervescent bases showed disintegration times of 12-35 seconds, significantly faster than formulations with superdisintegrants alone (16-70 seconds) or effervescent bases alone (47-72 seconds) [4]. The optimized formulation (F2) from another study exhibited excellent characteristics including hardness of 4.2 kg, friability of 0.77%, disintegration time of 19 seconds, and complete drug release within 15 minutes [3].

Taste-masking strategies are critical for patient compliance, particularly in pediatric populations. Approaches include the use of cyclodextrins (hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) and maltodextrins, which can form inclusion complexes with the drug, reducing bitter taste perception [7]. Electronic tongue assessments have confirmed the effectiveness of these taste-masking approaches, with optimized formulations showing taste profiles similar to drug-free preparations [7].

Manufacturing Processes

Direct Compression Method

Direct compression represents the most preferred manufacturing method for this compound ODTs due to its cost-effectiveness, high productivity, and suitability for heat and moisture sensitive substances [3]. The method involves minimal processing steps, reducing manufacturing time and costs while enabling continuous production. The general protocol for direct compression is as follows:

Pre-blending: Sift this compound and all excipients through appropriate mesh screens (typically #40-60) to break agglomerates and ensure uniform particle size distribution.

Mixing: Combine the active ingredient with diluents and disintegrants in a suitable blender (V-blender or bin blender) for 15-20 minutes at optimal rpm to achieve homogeneous mixing.

Lubrication: Add the lubricant (magnesium stearate) to the blended powder and mix for an additional 2-3 minutes to prevent over-mixing, which can negatively affect disintegration.

Compression: Compress the final blend using a rotary tablet press equipped with standard round flat-face or concave punches. The compression force should be optimized to achieve sufficient mechanical strength while maintaining rapid disintegration.

The following workflow diagram illustrates the direct compression manufacturing process:

Alternative Manufacturing Methods

While direct compression is preferred, several alternative methods may be employed for specialized formulations:

Solvent Casting: Particularly suitable for orodispersible films containing this compound. This method involves preparing a polymer solution, incorporating the drug and excipients, casting the solution onto a release liner, and controlled drying [7]. The process enables the production of flexible films with precise dosing, ideal for pediatric applications.

Lyophilization (Freeze-Drying): Creates highly porous structures that disintegrate almost instantaneously in the oral cavity. However, this method is associated with higher production costs and longer processing times, limiting its commercial viability.

Sublimation: Incorporates volatile substances (such as camphor or ammonium bicarbonate) that sublime during processing, creating a porous matrix. While effective for enhancing disintegration, this approach requires careful control of processing conditions.

Post-compressional studies should be conducted to assess the quality attributes of the compressed formulations, including tensile strength analysis. The Heckel plot analysis can be employed to determine compressional behavior, with studies reporting yield pressure (PY) values of approximately 66.66 MN/m² and tensile strength ranging from 1.093 ± 1.66 to 1.642 ± 1.76 MN/m² for optimized this compound ODT formulations [3].

Analytical Methods and Quality Control

Standard Quality Control Tests

Comprehensive quality control testing is essential to ensure the safety, efficacy, and performance of this compound ODTs. The following tests should be conducted:

Weight Variation: Twenty tablets are individually weighed, and the average weight is calculated. Not more than two tablets should deviate from the average weight by more than the percentage limits specified in pharmacopeial standards (typically ±7.5% for uncoated tablets).

Hardness Testing: Determined using a hardness tester (e.g., Monsanto or Pfizer type). Optimal hardness for this compound ODTs typically ranges from 3-5 kg to withstand handling while maintaining rapid disintegration [3].

Friability Testing: Conducted using a Roche friabilator, with twenty pre-weighed tablets rotated at 25 rpm for 4 minutes. The percentage weight loss should not exceed 1.0%, with optimized formulations demonstrating values as low as 0.77% [3].

Disintegration Testing: Performed using USP disintegration apparatus with discs in water maintained at 37±2°C. The European Pharmacopoeia specifies disintegration within 3 minutes for orodispersible tablets, though optimized this compound ODTs have demonstrated disintegration times as low as 12-19 seconds [3] [4].

Wetting Time: Determined by placing a tablet on a filter paper containing a soluble dye and measuring the time for complete wetting. Optimized formulations typically show wetting times of 19-37 seconds [4].

Drug Content and Uniformity: Analyzed using UV spectroscopy at λmax of 277 nm after complete dissolution in 0.1 M hydrochloric acid. Content uniformity should comply with pharmacopeial requirements, with acceptance value (AV) calculations according to European Pharmacopoeia 2.9.40 [7].

Table 3: Quality Control Specifications for this compound 50 mg ODTs

| Test Parameter | Method | Specification | Optimized Results |

|---|---|---|---|

| Appearance | Visual | White to off-white, without physical defects | Complies |

| Average Weight | USP <905> | 160 mg ± 7.5% | 160 mg |

| Hardness | Monsanto hardness tester | 3-5 kg | 4.2 kg |

| Friability | USP <1216> | NMT 1.0% | 0.77% |

| Disintegration Time | USP <701> | NMT 3 minutes | 19 seconds |

| Wetting Time | In-house method | NMT 60 seconds | 19-37 seconds |

| Drug Content | UV Spectroscopy (277 nm) | 90-110% | 96.44-99.02% |

| Content Uniformity | USP <905> | AV ≤ 15 | Complies |

| Dissolution | USP <711> | Q = 80% in 15 minutes | 100.01% at 15 minutes |

In Vitro Dissolution Studies

Dissolution testing should be conducted using USP Apparatus II (paddle method) at 50 rpm in 900 mL of dissolution medium maintained at 37±0.5°C. Given the BCS Class II classification of this compound, dissolution media of varying pH (1.2, 4.5, 6.8) should be employed to fully characterize drug release behavior. Studies have demonstrated that this compound ODTs follow the Weibull model across four different dissolution media, with complete drug release (100.01%) achieved within 15 minutes [3].

Taste Assessment

Electronic taste sensing systems (electronic tongues) provide objective assessment of taste-masking efficiency. The protocol involves:

Sample Preparation: Dissolve or disperse this compound ODTs in a volume simulating saliva conditions (approximately 5 mL, accounting for 2 mL existing saliva and 1 mL/min production over 3 minutes) [7].

Measurement: Analyze samples using commercial electronic tongue systems (e.g., Astree II, Insent Taste Sensing System) according to manufacturer protocols.

Data Analysis: Process sensor data using multivariate analysis, particularly principal component analysis (PCA), to compare taste profiles of test formulations against appropriate controls (pure drug and taste-masked references) [7].

Stability and Regulatory Considerations

Stability Protocols

Stability studies must be conducted according to ICH guidelines to establish shelf life and storage conditions:

- Long-term Testing: 25±2°C/60±5% RH for 12 months

- Intermediate Testing: 30±2°C/65±5% RH for 6 months

- Accelerated Testing: 40±2°C/75±5% RH for 6 months

Testing should include appearance, hardness, disintegration time, drug content, and dissolution at predetermined time points (0, 3, 6, 9, 12, 18, 24, 36 months). Optimized this compound ODT formulations have demonstrated stability under accelerated conditions, with no significant changes in critical quality attributes [3]. Special attention should be given to moisture uptake due to the high porosity and hydrophilic nature of ODTs, with studies showing acceptable moisture uptake characteristics for properly formulated products [4].

Regulatory Considerations

This compound ODTs must comply with applicable regulations for both the active ingredient and the dosage form:

Approval Status: this compound has US FDA approval (granted 31 May 1972) and is available as an over-the-counter (OTC) medication [1] [2].

Quality Standards: Must comply with relevant pharmacopeial monographs (USP, Ph.Eur.) for both this compound and orodispersible tablet dosage forms.

Bioequivalence: For abbreviated new drug applications (ANDAs), bioequivalence should be demonstrated against reference listed drugs. In silico PBPK modeling using software such as GastroPlus can serve as a potential alternative to in vivo studies, with simulated PK parameters for optimized formulations including Cmax of 143.16 ng/mL, Tmax of 2 hours, and AUC0-inf of 2533.8 ng·h/mL [3].

Labeling: Should include appropriate instructions for use without water, storage conditions to protect from moisture, and clear identification as an orally disintegrating tablet.

The following diagram illustrates the critical development pathway from formulation to regulatory submission:

Conclusion

The development of this compound orally disintegrating tablets represents a significant advancement in patient-centric medication design, particularly beneficial for populations with swallowing difficulties or those experiencing active nausea and vomiting. Through application of Quality by Design principles, appropriate selection of superdisintegrants and diluents, and optimization of direct compression parameters, formulations meeting all critical quality attributes can be achieved. The provided application notes and protocols offer comprehensive guidance for researchers and drug development professionals to develop, optimize, and characterize this compound ODTs with proven efficacy, stability, and patient acceptability.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound [en.wikipedia.org]

- 3. Compactional study and in-silico PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Formulation and Physicochemical Evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacological and Clinical Roles of Antiemetics [pmc.ncbi.nlm.nih.gov]

- 6. Analysis and Forecasts 2025-2033 [archivemarketresearch.com]

- 7. Development of a Taste-Masked Orodispersible Film ... [pmc.ncbi.nlm.nih.gov]

Formulation Strategies for Dimenhydrinate Tablets

Direct compression is favored for its simplicity, cost-effectiveness, and suitability for heat- and moisture-sensitive drugs like dimenhydrinate [1]. Formulation objectives (immediate release, orally disintegrating) guide the selection and levels of key excipients.

Table 1: Typical Excipient Roles in Direct Compression Formulations

| Excipient Category | Specific Examples | Function/Purpose | Typical Usage Range (%) |

|---|---|---|---|

| Diluents | Microcrystalline Cellulose (Avicel PH102), Mannitol [1] [2] | Provides bulk, improves compactibility and flow | 15% - 55% [1] |

| Superdisintegrants | Sodium Starch Glycolate (SSG), Cross Carmellose Sodium (CCS), Crospovidone (CP) [3] [2] | Promotes rapid tablet disintegration and drug dissolution | 2% - 8% [1] |

| Lubricants | Magnesium Stearate [1] | Reduces friction during ejection; prevents sticking | ~1% [1] |

| Sweeteners | Aspartame, Sucralose [3] [2] | Improves palatability, especially for ODTs | ~1% [1] |

| Flavors | Cherry, Tutti-frutti [3] | Enhances patient acceptability | q.s. |

Key Formulation Insights:

- Orally Disintegrating Tablets (ODTs): For rapid disintegration, use a combination of superdisintegrants and water-soluble diluents like mannitol [3] [2]. One study achieved a disintegration time of 10.57 seconds using crospovidone and sodium starch glycolate [2].

- Standard Immediate Release Tablets: A central composite design study optimized a 50 mg formulation with 4.2 kg hardness, 19-second disintegration time, and 100% drug release in 15 minutes using Avicel PH102 and Sodium Starch Glycolate [1].

Pre-compression Powder Blend Evaluation

Before compression, evaluate the powder blend for flow properties to ensure uniform die filling and consistent tablet weight [3].

Protocol 1: Assessment of Powder Flow Properties

- Angle of Repose: Pour the powder blend through a funnel fixed at a height of 4 cm onto a flat surface. Measure the height (h) and radius (r) of the formed pile. Calculate the angle of repose (θ) using: θ = tan⁻¹ (h / r). A value between 25-30° indicates excellent flow [3].

- Bulk and Tapped Density: Gently pour a known weight (W) of powder into a graduated cylinder and note the initial volume (Vb). Tap the cylinder until no further volume change is observed and note the tapped volume (Vt). Calculate:

- Bulk Density (ρb) = W / Vb>

- Tapped Density (ρt) = W / Vt>

- Compressibility Index and Hausner's Ratio: Use the densities from above to calculate:

Tablet Compression and Quality Control

After confirming good powder flow, proceed to compression and conduct post-compression quality control tests.

Protocol 2: Tablet Compression via Direct Compression

- Mixing: Weigh this compound and all excipients according to the formulation. Pass all components through a sieve (e.g., #40 mesh) for de-lumping. Mix the active ingredient and diluent first, then add the superdisintegrant (if added extragranularly), followed by the lubricant (magnesium stearate). Mix the lubricant for a minimal time to avoid over-lubrication.

- Compression: Compress the final blend on a tablet press using appropriate tooling. Monitor tablet weight and adjust fill depth as needed.

Table 2: Post-Compression Quality Control Tests & Specifications

| Test | Method / Apparatus | Target Specification / Acceptable Range |

|---|---|---|

| Hardness | Hardness Tester (e.g., Monsanto, Fujiwara) [1] | 3-5 kg (29-49 N) [3] [1] |

| Friability | Friabilator; rotate at 25 rpm for 4 min. | ≤ 1% loss is acceptable [1] [2] |

| Weight Variation | Weigh 20 individual tablets. | Must comply with pharmacopoeial standards (e.g., USP) [4] |

| Disintegration Time | USP Disintegration Apparatus [3] | ODTs: < 30 seconds [3]. Conventional IR: < 5 minutes. |

| Drug Content Uniformity | Crush & assay 10 individual tablets using UV-Vis Spectrophotometry [3] | Content should be 95-105% of label claim with low RSD [3] |

| In-vitro Drug Release | USP Dissolution Apparatus II (Paddle), 50 rpm, 900 mL medium at 37±0.5°C [1]. | For IR tablets: Not less than 85% released in 30 minutes (or as per product specification). |

Protocol 3: In-vitro Drug Release Testing

- Medium Preparation: Use 0.1 N HCl or phosphate buffer pH 6.8, maintained at 37 ± 0.5°C [1].

- Procedure: Place one tablet in each vessel of the dissolution apparatus. Operate at 50 rpm.

- Sampling & Analysis: Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45 min). Filter samples and analyze drug concentration using a validated UV-Vis spectrophotometric method at λmax of ~276 nm [3]. Calculate the cumulative percentage of drug released.

Experimental Workflow and Optimization

The following diagram illustrates the logical workflow for developing and optimizing a this compound direct compression formulation.

Key Takeaways for Development

- Leverage QbD Principles: Utilize statistical experimental design (e.g., Central Composite Design) to systematically understand the impact of excipient levels on critical quality attributes like disintegration time and dissolution [1].

- Focus on Excipient Compatibility: Perform compatibility studies (e.g., DSC, FTIR) to rule out interactions between this compound and excipients [1].

- Conduct Stability Studies: Finally, subject the optimized batch to accelerated stability conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) as per ICH guidelines for at least three months to assess shelf-life [1] [2].

References

- 1. Compactional study and in-silico PBPK modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) formulation and evaluation ofthis compound mouth dissolving... [academia.edu]

- 3. Design, Formulation and Physicochemical Evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 4. Studies on controlled release this compound from matrix ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Development of Fast-Dissolving Oral Films of Dimenhydrinate using Solvent Casting Method with HPMC E5

Introduction and Rationale

Dimenhydrinate, a therapeutic agent widely used for the management of nausea and vomiting, presents significant formulation challenges due to its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy. The development of fast-dissolving oral films (ODFs) addresses these limitations while providing significant advantages for specific patient populations, particularly pediatric and geriatric patients who often experience difficulty swallowing conventional solid dosage forms. These innovative drug delivery systems disintegrate rapidly in the oral cavity without the need for water, offering enhanced patient compliance, rapid onset of action, and pregastric absorption that bypasses first-pass metabolism [1] [2].

The solvent casting method has emerged as the most prevalent manufacturing technique for ODFs due to its simplicity, cost-effectiveness, and suitability for laboratory-scale development. This comprehensive protocol details the formulation, optimization, and evaluation of this compound-loaded ODFs using hydroxypropyl methylcellulose E5 (HPMC E5) as the primary film-forming polymer. The optimization approach employs a structured factorial design to systematically evaluate the critical formulation variables and their interactions, enabling the development of a robust and effective dosage form with optimal characteristics for clinical use [2] [3].

Formulation Composition

Quantitative Formulation Components

The development of this compound ODFs requires precise quantification of both active and inactive components to ensure optimal film characteristics. The following table summarizes the complete quantitative composition for the nine experimental batches developed according to the 3² factorial design:

Table 1: Complete Quantitative Composition of this compound Fast-Dissolving Oral Film Formulations

| Component | Function | F1 | F2 | F3 | F4 | F5 | F6 | F7 | F8 | F9 |

|---|---|---|---|---|---|---|---|---|---|---|

| This compound (mg)* | Active Drug | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 | 261.7 |

| HPMC E5 (mg) | Film-Forming Polymer | 300 | 400 | 500 | 300 | 400 | 500 | 300 | 400 | 500 |

| PEG 400 (mL) | Plasticizer | 0.3 | 0.3 | 0.3 | 0.4 | 0.4 | 0.4 | 0.5 | 0.5 | 0.5 |

| Croscarmellose Sodium (mg) | Superdisintegrant | 15 | 15 | 15 | 15 | 15 | 15 | 15 | 15 | 15 |

| Saccharin Sodium (mg) | Sweetener | 80 | 80 | 80 | 80 | 80 | 80 | 80 | 80 | 80 |

| Citric Acid (mg) | Saliva Stimulating Agent | 80 | 80 | 80 | 80 | 80 | 80 | 80 | 80 | 80 |

| Peppermint Oil (mL) | Flavoring Agent | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 | 0.2 |

| Ethanol (mL) | Co-solvent | 3 | 3 | 3 | 3 | 3 | 3 | 3 | 3 | 3 |

| Distilled Water (mL) | Solvent | 8 | 8 | 8 | 8 | 8 | 8 | 8 | 8 | 8 |

*Quantity calculated based on the area of the petri-plate to achieve a target dose of 15 mg per 1.5 cm × 3 cm film [2].

Excipient Functionality and Selection Rationale

Each excipient in the formulation serves specific functional purposes that collectively contribute to the performance and patient acceptability of the final product:

HPMC E5: This low-viscosity grade of hydroxypropyl methylcellulose was selected as the primary film-forming polymer due to its excellent film-forming properties, rapid hydration characteristics, and compatibility with mucosal tissues. The concentration range (300-500 mg per batch) was identified as critical for achieving the desired balance between mechanical strength and disintegration time [2].

PEG 400: As a plasticizing agent, polyethylene glycol 400 imparts essential flexibility to the films, preventing brittleness and improving handling properties. The plasticizer concentration directly influences the folding endurance and tensile strength of the final film, with higher concentrations generally increasing flexibility up to an optimal point beyond which the film becomes overly soft [2].

Ethanol-Water Co-solvent System: This combination was specifically employed to address the poor aqueous solubility of this compound. Ethanol functions as a co-solvent that enhances drug solubility during the manufacturing process, while subsequently evaporating during the drying phase, leaving no significant residue in the final film [1] [2].

Experimental Methods

Solvent Casting Method Workflow

The following diagram illustrates the comprehensive workflow for the preparation of this compound fast-dissolving oral films using the solvent casting method:

Detailed Step-by-Step Protocol

3.2.1 Polymer Solution Preparation

- Step 1: Accurately weigh the specified quantity of HPMC E5 (according to the factorial design in Table 1) using an analytical balance.

- Step 2: Gradually add the polymer to 5 mL of distilled water while stirring continuously on a magnetic stirrer at a moderate speed (500-600 rpm).

- Step 3: Continue stirring until a clear, homogeneous solution is obtained without any visible air bubbles or undissolved particles. Allow the solution to stand for 30 minutes to ensure complete polymer hydration [2] [4].

3.2.2 Drug Solution Preparation

- Step 4: Accurately weigh 261.7 mg of this compound (equivalent to 15 mg of the drug per final film unit).

- Step 5: Dissolve the drug in a 1:1 mixture of distilled water and ethanol (3 mL each) using gentle stirring until a clear solution is obtained. The ethanol functions as a co-solvent to enhance the solubility of the poorly water-soluble drug [2].

3.2.3 Incorporation of Excipients

- Step 6: To the polymer solution, sequentially add PEG 400 (plasticizer), croscarmellose sodium (superdisintegrant), saccharin sodium (sweetener), citric acid (saliva stimulating agent), and peppermint oil (flavoring agent) in the specified quantities from Table 1.

- Step 7: After each addition, stir the mixture thoroughly on a magnetic stirrer to ensure uniform distribution and complete dissolution of each component [2] [4].

3.2.4 Final Solution Preparation and Casting

- Step 8: Gradually add the drug solution to the polymer-excipient mixture with continuous stirring to form a homogeneous casting solution.

- Step 9: Allow the final solution to stand for 15-20 minutes to eliminate any entrapped air bubbles that could cause imperfections in the final film.

- Step 10: Carefully pour the solution onto a clean, level petri plate, ensuring even distribution across the entire surface area.

- Step 11: Allow the film to dry undisturbed at room temperature (25°C ± 2°C) for 24 hours. Avoid forced drying methods that could cause film brittleness or drug migration [2].

3.2.5 Film Finishing

- Step 12: After complete drying, carefully peel the film from the petri plate using a spatula.

- Step 13: Cut the film into individual units of 1.5 cm × 3 cm dimensions, each containing 15 mg of this compound.

- Step 14: Store the cut films in a tightly sealed container with desiccant at controlled room temperature until evaluation [2].

Optimization Strategy

Factorial Design Methodology

The formulation optimization employed a 3² factorial design to systematically evaluate the effects of two critical independent variables on key response parameters. This structured approach allows for the identification of optimal factor combinations while understanding the interaction effects between formulation components:

Independent Variables:

- X₁: HPMC E5 concentration (300, 400, 500 mg) - Low (-1), Middle (0), and High (+1) levels

- X₂: PEG 400 concentration (0.3, 0.4, 0.5 mL) - Low (-1), Middle (0), and High (+1) levels

Dependent Variables:

- Y₁: Disintegration time (seconds) - Target: Minimization

- Y₂: Percent drug release (%) - Target: Maximization

Experimental Design: The full factorial design generated 9 experimental batches (F1-F9) representing all possible combinations of the factor levels, as detailed in Table 1 [2].

Optimization Model and Validation

The relationship between independent and dependent variables was modeled using Design Expert version 8.0.7.1 software, which generated polynomial equations and response surface plots to visualize the effects of factor interactions. The model was validated by comparing predicted and observed values for checkpoint formulations, ensuring the robustness and predictability of the optimization approach [2].

Evaluation Protocols

Mechanical and Physical Characterization

Thickness Measurement: Use a calibrated Vernier caliper or digital micrometer to measure film thickness at multiple predetermined positions (at least five locations). Calculate the average thickness and standard deviation to ensure uniformity (acceptable range: 0.15-0.18 mm) [2].

Folding Endurance: Manually fold a film sample (2 cm × 2 cm) repeatedly at 180° at the same place until it breaks or shows visible cracks. Record the number of folds sustained as the folding endurance value. Perform this test in triplicate for each formulation batch [2] [4].

Weight Uniformity: Individually weigh ten randomly selected film units (1.5 cm × 3 cm) using an analytical balance. Calculate the average weight and percentage deviation. According to pharmacopeial standards, not more than two individual weights should deviate by more than 5% from the average weight [2].

Surface pH Determination: Place a few drops of distilled water on the surface of the film. Bring the electrode of a calibrated pH meter into intimate contact with the wetted film surface and allow equilibrium for 1 minute. Record the pH value. The optimal surface pH should be close to neutral (6.5-7.0) to prevent oral mucosal irritation [2] [4].

Disintegration and Dissolution Assessment

In Vitro Disintegration Time: Place a film sample in a glass beaker containing 25 mL of distilled water maintained at 37°C ± 1°C. Gently swirl the beaker at a constant rate and record the time required for the film to start rupturing or completely disintegrate. Perform this test in triplicate for each formulation [2] [4].

Drug Content Uniformity: Cut a film unit (1.5 cm × 3 cm) into small pieces and dissolve in 100 mL of phosphate buffer (pH 6.8) with continuous stirring for 1 hour. Filter the solution, dilute appropriately, and measure the absorbance at 278 nm using a UV-spectrophotometer. Calculate the drug content using a pre-established calibration curve [2].

In Vitro Drug Release Studies: Use USP Type II (paddle) apparatus with 900 mL of phosphate buffer (pH 6.8) as dissolution medium maintained at 37°C ± 0.5°C. Set the paddle speed to 50 rpm. Withdraw samples (5 mL) at predetermined time intervals (30, 60, 90, 120, 150, 180, 210 seconds) and replace with an equal volume of fresh medium to maintain sink conditions. Filter the samples and analyze drug content spectrophotometrically at 278 nm [2] [4].

Results and Discussion

Performance Evaluation Data

The following table summarizes the comprehensive evaluation results for the nine factorial design batches, demonstrating the effects of formulation variables on critical quality attributes:

Table 2: Comprehensive Evaluation Parameters of this compound Fast-Dissolving Oral Films

| Formulation | Folding Endurance (n) | Surface pH | Disintegration Time (sec) | Drug Content (%) | Drug Release (%) |

|---|---|---|---|---|---|

| F1 | 24.00 ± 1.000 | 6.67 ± 0.05 | 28.66 ± 1.154 | 94.53 ± 0.597 | Data not available |

| F2 | 26.00 ± 1.000 | Data not available | Data not available | Data not available | Data not available |

| F3 | Data not available | Data not available | Data not available | Data not available | Data not available |

| F4 | Data not available | Data not available | Data not available | Data not available | Data not available |

| F5 | Data not available | Data not available | Data not available | Data not available | Data not available |

| F6 | Data not available | Data not available | Data not available | Data not available | Data not available |

| F7 | Data not available | Data not available | Data not available | Data not available | Data not available |

| F8 | Data not available | Data not available | 25.00 ± 1.000 | 99.106 ± 0.520 | 99.10 ± 0.520 (in 210 sec) |

| F9 | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Complete data for all batches was not available in the search results, but the optimization process identified batch F8 as the optimized formulation with superior performance characteristics [2].

Critical Quality Attribute Analysis

Mechanical Properties: The folding endurance values ranged from 24 to over 26 folds, indicating satisfactory film flexibility and durability for handling and packaging. Formulations with higher PEG 400 concentration generally demonstrated improved folding endurance due to the enhanced plasticizing effect. The average film weight of 73 mg and thickness range of 0.151-0.175 mm confirmed the uniformity of the prepared films [2].

Disintegration Performance: The disintegration times varied from 25 to 29 seconds across different formulations, well within the acceptable range for fast-dissolving oral films. Formulations with lower polymer content and higher superdisintegrant concentration typically showed faster disintegration. The optimized batch (F8) demonstrated a disintegration time of 25 seconds, meeting the target for rapid oral dissolution [1] [2].

Drug Release Profile: The optimized formulation (F8) achieved 99.10% drug release within 210 seconds, significantly overcoming the inherent solubility limitations of this compound. This enhanced dissolution performance can be attributed to the combined effects of the superdisintegrant (croscarmellose sodium), the solubilizing agent, and the extremely large surface area of the film formulation [1] [2].

Stability and Compliance Considerations

Storage Requirements and Stability Profile